molecular formula C12H16N4S B1473119 (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine CAS No. 2097970-64-2

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine

Cat. No. B1473119
CAS RN: 2097970-64-2
M. Wt: 248.35 g/mol
InChI Key: UOWUMIHDHSYMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo[5,4-b]pyridine is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They have a wide range of applications, including in pharmaceuticals, agrochemicals, and dyes .


Synthesis Analysis

The synthesis of similar compounds often involves several steps, starting from commercially available substances. The compounds are usually characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and involve multiple steps .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the target they interact with. Some thiazolo[5,4-b]pyridine derivatives have been found to show potent inhibitory activity against certain enzymes .

Future Directions

The future research directions could involve the synthesis of new derivatives of these compounds, studying their biological activity, and developing them into effective drugs .

properties

IUPAC Name

[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c13-7-9-3-2-6-16(8-9)12-15-10-4-1-5-14-11(10)17-12/h1,4-5,9H,2-3,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWUMIHDHSYMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)N=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine
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(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine

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